![molecular formula C20H16ClN3S B2743861 4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207026-18-3](/img/structure/B2743861.png)
4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
Molecular Structure Analysis
The molecular formula of ‘4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine’ is C20H16ClN3S. The molecular weight is 365.88. The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
- PP’s Role : The family of pyrazolo[1,5-a]pyrimidines (PPs) includes compounds like 4a–g. These PPs serve as strategic fluorophores due to their greener synthetic methodology and tunable photophysical properties. Notably, electron-donating groups (EDGs) at position 7 enhance absorption and emission behaviors .
- PP’s Role : Recent research has explored pyrazolo[3,4-d]pyrimidine derivatives, including PP analogs, for their cytotoxic activity against cancer cell lines. Some PP compounds showed superior activity compared to the standard drug sorafenib .
Fluorescent Probes and Imaging Agents
Anticancer Agents
Future Directions
properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-5-2-3-8-17(14)18-12-19-20(22-9-10-24(19)23-18)25-13-15-6-4-7-16(21)11-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPSLDNPDTGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
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